molecular formula C15H14BrNO3S2 B14630299 N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide CAS No. 56768-71-9

N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide

Cat. No.: B14630299
CAS No.: 56768-71-9
M. Wt: 400.3 g/mol
InChI Key: ANUQHXGPSYTOTR-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, an ethoxycarbothioyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It has been shown to exhibit inhibitory activity against certain enzymes, making it a valuable tool for biochemical research.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and antimicrobial agent.

Industry: In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide involves its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Uniqueness: N-(3-Bromophenyl)-4-ethoxycarbothioyl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

56768-71-9

Molecular Formula

C15H14BrNO3S2

Molecular Weight

400.3 g/mol

IUPAC Name

O-ethyl 4-[(3-bromophenyl)sulfamoyl]benzenecarbothioate

InChI

InChI=1S/C15H14BrNO3S2/c1-2-20-15(21)11-6-8-14(9-7-11)22(18,19)17-13-5-3-4-12(16)10-13/h3-10,17H,2H2,1H3

InChI Key

ANUQHXGPSYTOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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